molecular formula C20H18N2O3S B3591213 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide

2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B3591213
M. Wt: 366.4 g/mol
InChI Key: CIEBFEBYHZLIFB-UHFFFAOYSA-N
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Description

2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[63104,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide is a complex organic compound with a unique structure It is characterized by the presence of a thia-azatricyclo ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps. The starting materials are carefully selected to ensure the formation of the desired ring system. Common synthetic routes include:

    Cyclization Reactions: These reactions are used to form the thia-azatricyclo ring system. Specific reagents and catalysts are employed to facilitate the cyclization process.

    Acylation Reactions:

    Substitution Reactions: Substitution reactions are employed to introduce the N-ethyl and N-phenyl groups onto the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for the controlled addition of reagents and monitoring of reaction progress.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups onto the ring system or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide include:

Uniqueness

The uniqueness of 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[63104,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide lies in its specific ring system and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-21(16-10-4-3-5-11-16)19(23)14-22-17-12-6-8-15-9-7-13-18(20(15)17)26(22,24)25/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEBFEBYHZLIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide

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